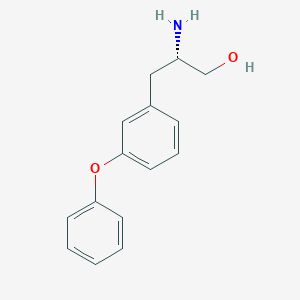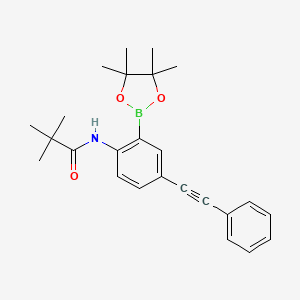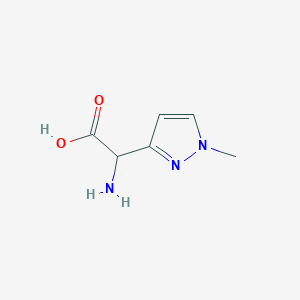
2-(Furan-3-yl)piperidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-3-yl)piperidine-1-carbaldehyde is an organic compound that features a furan ring attached to a piperidine ring, which is further substituted with a carbaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)piperidine-1-carbaldehyde typically involves the reaction of furan derivatives with piperidine derivatives under controlled conditions. One common method includes the use of furan-3-carbaldehyde as a starting material, which undergoes a condensation reaction with piperidine in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(Furan-3-yl)piperidine-1-carboxylic acid.
Reduction: Formation of 2-(Furan-3-yl)piperidine-1-methanol.
Substitution: Formation of various substituted furan derivatives.
Applications De Recherche Scientifique
2-(Furan-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Furan-3-yl)piperidine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan ring can participate in π-π interactions, while the piperidine ring can engage in hydrogen bonding, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Furan-2-yl)piperidine-1-carbaldehyde: Similar structure but with the furan ring attached at the 2-position.
2-(Thiophen-3-yl)piperidine-1-carbaldehyde: Contains a thiophene ring instead of a furan ring.
2-(Pyridin-3-yl)piperidine-1-carbaldehyde: Contains a pyridine ring instead of a furan ring.
Uniqueness
2-(Furan-3-yl)piperidine-1-carbaldehyde is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with other molecules. The combination of the furan and piperidine rings provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-(furan-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c12-8-11-5-2-1-3-10(11)9-4-6-13-7-9/h4,6-8,10H,1-3,5H2 |
Clé InChI |
HPQZVZDHHUPYII-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C2=COC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Chlorophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12996073.png)
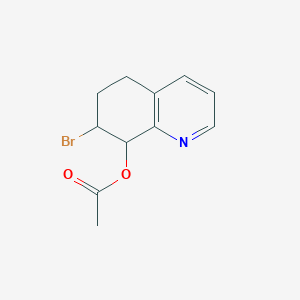
![2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B12996084.png)
![[2,2'-Bipyridine]-6-carboxamide](/img/structure/B12996089.png)
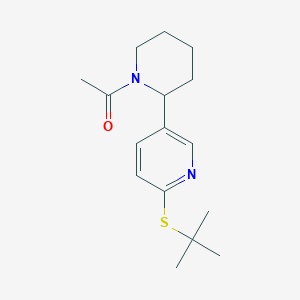
![Ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B12996098.png)
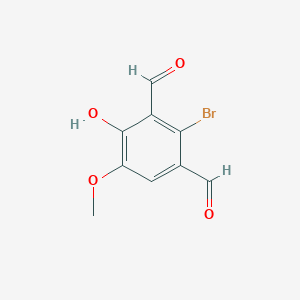
![Rel-tert-butyl ((1s,3s)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclobutyl)carbamate](/img/structure/B12996104.png)
